molecular formula C10H13IO4S B12545366 2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid CAS No. 654065-37-9

2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B12545366
CAS No.: 654065-37-9
M. Wt: 356.18 g/mol
InChI Key: QINWADRJUHZYOE-UHFFFAOYSA-N
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Description

2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the properties of an iodinated alcohol and a sulfonic acid. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodoprop-2-en-1-ol typically involves the iodination of propen-1-ol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the iodinated product .

This reaction is highly exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 2-Iodoprop-2-en-1-ol involves large-scale iodination processes with stringent quality control measures to ensure high purity and yield. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with continuous monitoring of reaction parameters to optimize efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Iodoprop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide ions, amines

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted alcohols and amines

Scientific Research Applications

2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodoprop-2-en-1-ol involves its reactivity as an iodinated alcohol. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can undergo nucleophilic substitution. The sulfonic acid group in 4-methylbenzenesulfonic acid acts as a strong acid, facilitating various acid-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-ol: Similar in structure but contains a triple bond instead of a double bond.

    2-Iodopropanol: Lacks the double bond present in 2-Iodoprop-2-en-1-ol.

    4-Methylbenzenesulfonyl chloride: A derivative of 4-methylbenzenesulfonic acid used in sulfonation reactions.

Uniqueness

2-Iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an iodinated alcohol and a sulfonic acid, providing a versatile reactivity profile that is useful in various chemical transformations and industrial applications.

Properties

CAS No.

654065-37-9

Molecular Formula

C10H13IO4S

Molecular Weight

356.18 g/mol

IUPAC Name

2-iodoprop-2-en-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H5IO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(4)2-5/h2-5H,1H3,(H,8,9,10);5H,1-2H2

InChI Key

QINWADRJUHZYOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CO)I

Origin of Product

United States

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